

physical and chemical properties of Benzylmethylether-d2

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Compound of Interest

Compound Name: Benzylmethylether-d2

Cat. No.: B15558495

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An In-depth Technical Guide to Benzylmethylether-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Benzylmethylether-d2**, a deuterated analog of Benzyl methyl ether. This document is intended for researchers, scientists, and professionals in drug development who may utilize isotope-labeled compounds in their studies.

Introduction

Benzylmethylether-d2 (CAS No: 170464-05-8) is a stable isotope-labeled version of Benzyl methyl ether, where two hydrogen atoms on the methyl group have been replaced with deuterium.^[1] This isotopic substitution makes it a valuable tool in various research applications, including as an internal standard in quantitative mass spectrometry, for tracing metabolic pathways, and in mechanistic studies of chemical reactions. While specific experimental data for the deuterated compound is limited, its physical and chemical properties can be largely inferred from its non-deuterated counterpart, Benzyl methyl ether (CAS No: 538-86-3).

Physical and Chemical Properties

The primary difference between **Benzylmethylether-d2** and Benzyl methyl ether lies in their molecular weight due to the presence of deuterium. Other physical properties are expected to

be very similar.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of Benzyl methyl ether. The expected values for **Benzylmethylether-d2** are also provided for comparison.

Property	Benzyl methyl ether	Benzylmethylether-d2 (Expected)	Source
Molecular Formula	C ₈ H ₁₀ O	C ₈ H ₈ D ₂ O	[2]
Molecular Weight	122.16 g/mol	124.18 g/mol	[2]
Appearance	Colorless liquid	Colorless liquid	[3]
Boiling Point	171-174 °C	~171-174 °C	[3][4][5]
Melting Point	-52.6 °C	~-52.6 °C	[4]
Density	0.987 g/mL at 25 °C	~0.987 g/mL at 25 °C	[3][4][5]
Refractive Index	1.502 at 20 °C	~1.502 at 20 °C	[4][5]
Solubility	Insoluble in water; soluble in alcohol and oils	Insoluble in water; soluble in alcohol and oils	[3]

Spectroscopic Data

The most significant differences between **Benzylmethylether-d2** and its non-deuterated form are observed in their spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

- ¹H NMR: In the proton NMR spectrum of **Benzylmethylether-d2**, the signal corresponding to the methyl protons would be significantly reduced or absent, depending on the isotopic purity. The remaining signals for the benzyl protons would be observed. For the non-deuterated compound, the methyl protons appear around 3.6 ppm, the methylene protons at approximately 5.2 ppm, and the aromatic protons around 7.3 ppm.[6]

- ^{13}C NMR: The carbon spectrum of **Benzylmethylether-d2** would show a signal for the deuterated methyl carbon, which would likely be a triplet due to coupling with deuterium.
- Mass Spectrometry: The molecular ion peak in the mass spectrum of **Benzylmethylether-d2** would be observed at $m/z = 124$, corresponding to its higher molecular weight. The fragmentation pattern would also be altered due to the presence of deuterium. The mass spectrum of the non-deuterated compound shows a molecular ion peak at $m/z = 122$.^[7]
- Infrared (IR) Spectroscopy: The C-D stretching vibrations in the IR spectrum of **Benzylmethylether-d2** will appear at a lower frequency (around $2100\text{--}2200\text{ cm}^{-1}$) compared to the C-H stretching vibrations (around $2850\text{--}3000\text{ cm}^{-1}$) of the non-deuterated compound.

Experimental Protocols

Synthesis of Benzylmethylether-d2

A common method for the synthesis of ethers is the Williamson ether synthesis. This method can be adapted for the preparation of **Benzylmethylether-d2**.

Reaction: The synthesis involves the reaction of a deuterated methyl halide (e.g., iodomethane-d2) with an alkali metal salt of benzyl alcohol (sodium benzoxide).

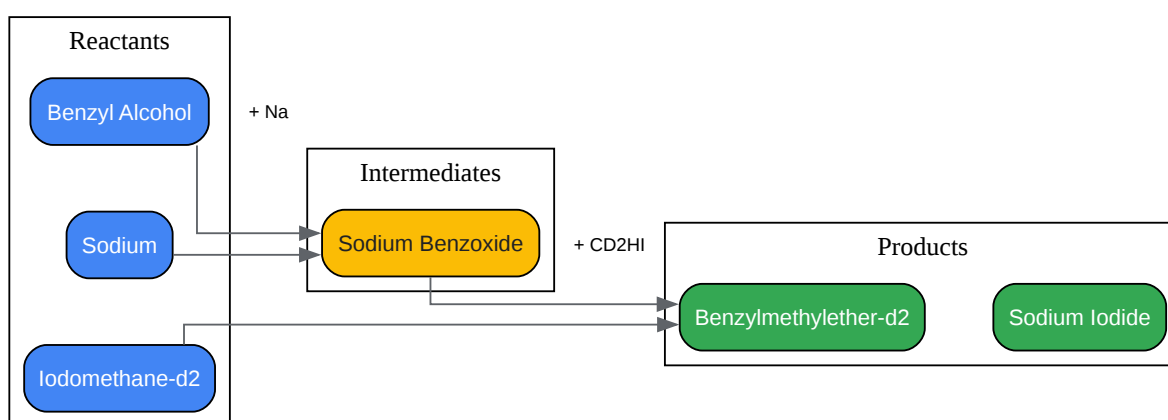
Detailed Methodology:

- **Preparation of Sodium Benzoxide:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in an excess of anhydrous benzyl alcohol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled if necessary.
- **Alkylation:** To the freshly prepared sodium benzoxide solution, slowly add a stoichiometric amount of iodomethane-d2 (CD_2HI) or another suitable deuterated methylating agent.
- **Reaction Monitoring:** The reaction mixture is typically heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. Excess benzyl alcohol can be removed by distillation under reduced pressure. The residue is then

partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

- Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4). The solvent is removed by rotary evaporation, and the crude product can be purified by fractional distillation under reduced pressure to yield pure **Benzylmethylether-d2**.

Below is a diagram illustrating the Williamson ether synthesis for **Benzylmethylether-d2**.



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Williamson Ether Synthesis of **Benzylmethylether-d2**

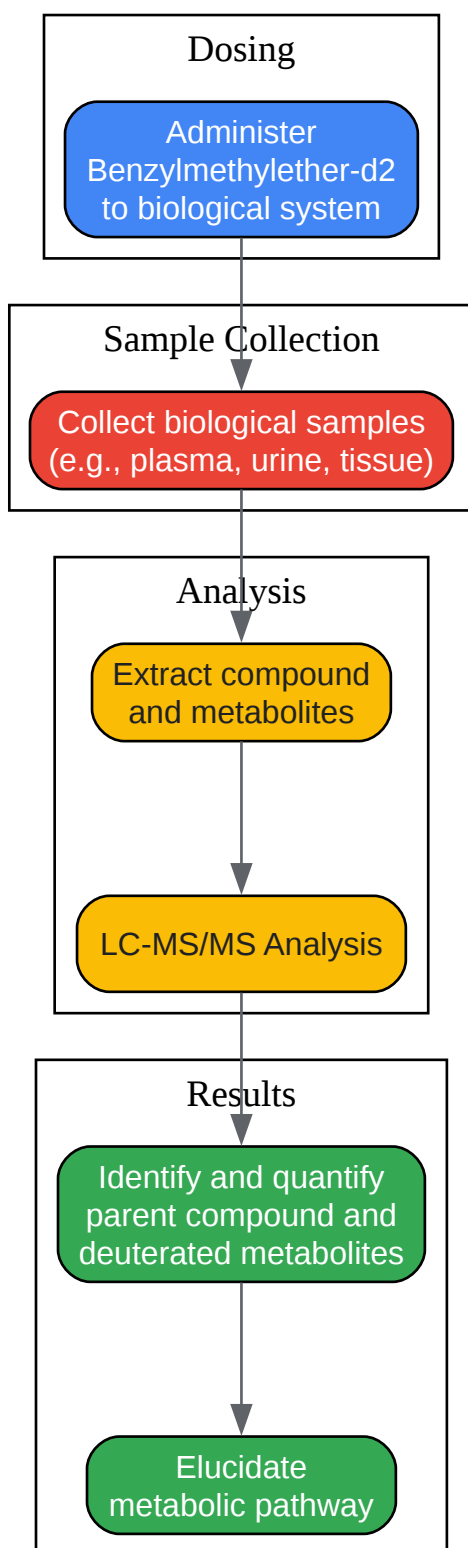
Applications in Research and Drug Development

Deuterium-labeled compounds like **Benzylmethylether-d2** are valuable tools in pharmaceutical research.

- Metabolic Studies: **Benzylmethylether-d2** can be used as a tracer to study the metabolic fate of benzyl methyl ether or related compounds in biological systems. The deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous molecules using mass spectrometry.

- **Pharmacokinetic (PK) Studies:** In "cassette" dosing studies, a mixture of a non-labeled drug candidate and its stable isotope-labeled counterpart can be administered simultaneously. This allows for the determination of the pharmacokinetic profiles of multiple compounds in a single experiment, reducing the number of animals required and improving the efficiency of preclinical drug development.
- **Kinetic Isotope Effect (KIE) Studies:** The replacement of hydrogen with deuterium can affect the rate of chemical reactions in which the C-H bond is broken. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into reaction mechanisms.

The following diagram illustrates a general workflow for the use of **Benzylmethylether-d2** in a metabolic study.



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Workflow for a Metabolic Study using **Benzylmethylether-d2**

Safety and Handling

The safety precautions for **Benzylmethylether-d2** are expected to be similar to those for Benzyl methyl ether. Benzyl methyl ether is a flammable liquid and vapor and causes serious eye irritation.[2] It is important to handle this compound in a well-ventilated area, away from sources of ignition, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Benzylmethylether-d2 is a valuable research tool for scientists and drug development professionals. Its unique properties, conferred by the deuterium labeling, make it particularly useful for quantitative mass spectrometry, metabolic studies, and mechanistic investigations. While specific experimental data for the deuterated compound is not abundant, its properties can be reliably extrapolated from its well-characterized non-deuterated analog, Benzyl methyl ether. Proper handling and adherence to safety protocols are essential when working with this compound.

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